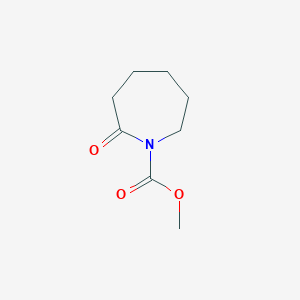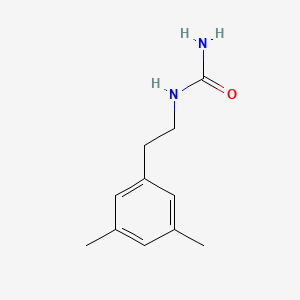
Urea, 1-(3,5-dimethylphenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(3,5-dimethylphenethyl)- is a derivative of urea, a compound widely known for its applications in various fields such as agriculture, medicine, and industry. This specific derivative features a 3,5-dimethylphenethyl group attached to the nitrogen atom of the urea molecule, which imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, 1-(3,5-dimethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired urea derivatives.
Another method involves the reaction of aniline hydrochloride with urea under reflux conditions . This process typically requires heating the reaction mixture to promote the formation of the desired product. The reaction can be monitored by the appearance of crystals, which are then filtered and purified.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate isocyanates, which then react with amines to form the desired urea derivatives . This method, while effective, poses safety and environmental concerns due to the toxicity of phosgene. Alternative methods that avoid the use of phosgene are being developed to address these issues.
化学反応の分析
Types of Reactions
Urea, 1-(3,5-dimethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: N-substituted ureas can participate in substitution reactions, where the substituent on the nitrogen atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Urea, 1-(3,5-dimethylphenethyl)- can yield corresponding carbonyl compounds, while reduction can produce amines.
科学的研究の応用
Urea derivatives, including Urea, 1-(3,5-dimethylphenethyl)-, have a wide range of applications in scientific research:
作用機序
The mechanism of action of Urea, 1-(3,5-dimethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
類似化合物との比較
Similar Compounds
Similar compounds to Urea, 1-(3,5-dimethylphenethyl)- include other N-substituted ureas such as phenylurea and diphenylurea . These compounds share structural similarities but differ in the nature of the substituent attached to the nitrogen atom.
Uniqueness
The uniqueness of Urea, 1-(3,5-dimethylphenethyl)- lies in the presence of the 3,5-dimethylphenethyl group, which imparts distinct chemical and physical properties. This specific substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
特性
CAS番号 |
21736-02-7 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
2-(3,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) |
InChIキー |
QEFIFBSEEKGPKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)CCNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


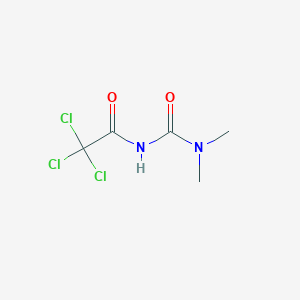



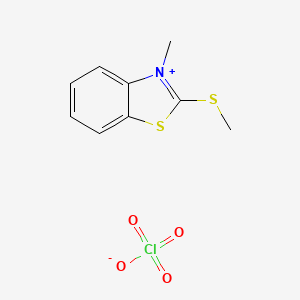
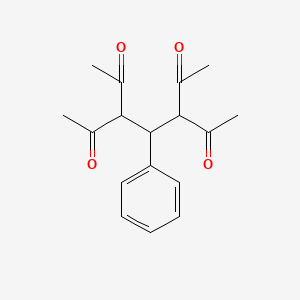



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
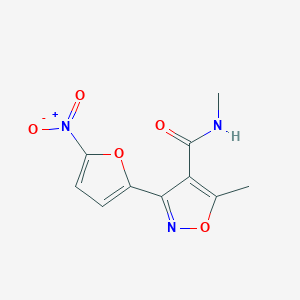
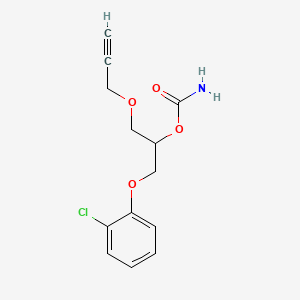
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
